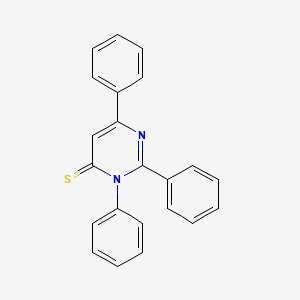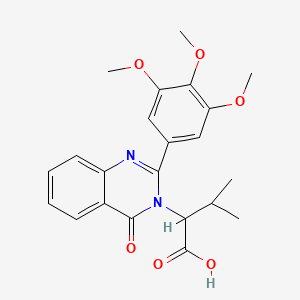
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isothiocyanate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in neurotransmitter regulation . The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as Tipepidine and Tioconazole.
Thiazole Derivatives: Compounds containing a thiazole ring, such as Dabrafenib and Dasatinib.
1,3,4-Thiadiazole Derivatives: Compounds like (E)-3-(4-methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide.
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methylthio group on the triazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Eigenschaften
CAS-Nummer |
57295-61-1 |
|---|---|
Molekularformel |
C11H13N3OS |
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16-3)8-4-6-9(15-2)7-5-8/h4-7H,1-3H3 |
InChI-Schlüssel |
JJNVTOZYUABEKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=C1SC)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)



![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)
![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

